An In-Depth Technical Guide to the Chemical Properties of (-)-sec-Butyl Acetate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of (-)-sec-Butyl Acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of (-)-sec-Butyl acetate, with a focus on its stereochemistry, synthesis, and analytical characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chiral molecule for its potential application as a solvent, reagent, or chiral building block.
Introduction: The Significance of Chirality in (-)-sec-Butyl Acetate
sec-Butyl acetate, a common organic solvent, possesses a chiral center at the second carbon of the butyl group, giving rise to two enantiomers: (+)-sec-butyl acetate and (-)-sec-butyl acetate.[1] The levorotatory isomer, (-)-sec-butyl acetate, corresponds to the (2R) configuration, as established by nomenclature conventions.[1] In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, a thorough understanding of the chemical properties of the individual enantiomers of sec-butyl acetate is crucial for its application in the synthesis of chiral active pharmaceutical ingredients (APIs).
This guide will delve into the specific chemical properties of (-)-sec-Butyl acetate, providing detailed information on its physicochemical characteristics, stereoselective synthesis, analytical methods for determining enantiomeric purity, and its reactivity.
Physicochemical Properties of (-)-sec-Butyl Acetate
The physical and chemical properties of (-)-sec-butyl acetate are summarized in the table below. It is important to note that many reported values in the literature do not distinguish between the enantiomers and refer to the racemic mixture. However, the physical properties of enantiomers are identical, except for their interaction with plane-polarized light.
| Property | Value | Reference(s) |
| IUPAC Name | [(2R)-butan-2-yl] acetate | [1] |
| Synonyms | (-)-sec-Butyl acetate, (R)-(-)-sec-Butyl acetate | |
| CAS Number | 105-46-4 (for the racemate) | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Fruity, sweet | [1] |
| Density | 0.87 g/cm³ | [1] |
| Boiling Point | 112 °C | [1] |
| Melting Point | -99 °C | [1] |
| Solubility in water | 0.80 g/100 mL | [1] |
| Flash Point | 17 °C | [1] |
| Vapor Pressure | 10 mmHg | [1] |
Stereoselective Synthesis of (-)-sec-Butyl Acetate
The preparation of enantiomerically pure (-)-sec-butyl acetate is a key challenge for its application in stereoselective synthesis. Two primary strategies are employed: the esterification of enantiomerically pure (R)-(-)-sec-butanol and the kinetic resolution of racemic sec-butyl acetate.
Esterification of (R)-(-)-sec-Butanol
The most direct route to (-)-sec-butyl acetate is the esterification of commercially available (R)-(-)-sec-butanol with an acetylating agent. This method preserves the stereochemistry of the alcohol.
Workflow for Esterification of (R)-(-)-sec-Butanol:
Figure 1. General workflow for the synthesis of (-)-sec-butyl acetate via esterification of (R)-(-)-sec-butanol.
Experimental Protocol: Synthesis of (-)-sec-Butyl Acetate from (R)-(-)-sec-Butanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (R)-(-)-sec-butanol (1 equivalent) and a suitable solvent (e.g., dichloromethane).
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, or a base catalyst like 4-(dimethylamino)pyridine (DMAP).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure (-)-sec-butyl acetate.
Enzymatic Kinetic Resolution of Racemic sec-Butyl Acetate
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst, often an enzyme.[3] Lipases are commonly used for the enantioselective hydrolysis of esters. In the case of racemic sec-butyl acetate, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer enriched.
Workflow for Enzymatic Kinetic Resolution:
Figure 2. General workflow for the enzymatic kinetic resolution of racemic sec-butyl acetate.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-sec-Butyl Acetate
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7), suspend racemic sec-butyl acetate.
-
Enzyme Addition: Add a commercially available lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).[3]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining sec-butyl acetate and the sec-butanol formed.
-
Termination and Extraction: When the desired e.e. is reached (typically around 50% conversion), terminate the reaction by filtering off the enzyme. Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Separation: Separate the enriched (-)-sec-butyl acetate from the (+)-sec-butanol by column chromatography.
Analytical Characterization and Enantiomeric Purity Determination
Accurate determination of the enantiomeric purity of (-)-sec-butyl acetate is critical. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are highly effective for separating the enantiomers of volatile compounds like sec-butyl acetate.[4][5]
Experimental Protocol: Chiral GC Analysis of sec-Butyl Acetate Enantiomers
-
Column: A chiral capillary column, such as a Cyclodex-B or a similar β-cyclodextrin derivative.[4]
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector: Split/splitless injector and a flame ionization detector (FID).
-
Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.
The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of the racemic mixture to determine the retention times of both enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is another powerful method for enantiomeric separation.[6][7]
Experimental Protocol: Chiral HPLC Analysis of sec-Butyl Acetate Enantiomers
-
Column: A polysaccharide-based chiral column, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Spectroscopic Properties of (-)-sec-Butyl Acetate
Spectroscopic analysis is essential for confirming the structure and purity of (-)-sec-butyl acetate.
Infrared (IR) Spectroscopy
The IR spectrum of sec-butyl acetate exhibits characteristic absorption bands for the ester functional group.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretching (alkane) |
| ~1735 | C=O stretching (ester)[8] |
| ~1240 | C-O stretching (ester) |
| ~1020 | C-O stretching (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃) Chemical Shifts and Splitting Patterns:
-
δ ~4.8 ppm (sextet): -CH-O- proton, coupled to the adjacent methyl and methylene groups.
-
δ ~2.0 ppm (singlet): -C(=O)CH₃ protons.
-
δ ~1.6 ppm (quintet): -CH₂- protons, coupled to the adjacent methine and methyl groups.
-
δ ~1.2 ppm (doublet): -CH(CH₃)- protons, coupled to the methine proton.
-
δ ~0.9 ppm (triplet): -CH₂CH₃ protons, coupled to the methylene protons.
Expected ¹³C NMR (CDCl₃) Chemical Shifts:
-
δ ~170 ppm: -C=O carbon.
-
δ ~72 ppm: -CH-O- carbon.
-
δ ~29 ppm: -CH₂- carbon.
-
δ ~21 ppm: -C(=O)CH₃ carbon.
-
δ ~19 ppm: -CH(CH₃)- carbon.
-
δ ~10 ppm: -CH₂CH₃ carbon.
Chemical Reactivity and Stability
(-)-sec-Butyl acetate is a relatively stable compound under normal conditions.[10] Its reactivity is primarily centered around the ester functional group.
-
Hydrolysis: Like all esters, (-)-sec-butyl acetate can be hydrolyzed to (R)-(-)-sec-butanol and acetic acid under acidic or basic conditions. Enzymatic hydrolysis by esterases also occurs, and this process can be stereoselective.[11]
-
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of an acid or base catalyst.
-
Reduction: The ester group can be reduced to the corresponding primary alcohol (after cleavage) using strong reducing agents like lithium aluminum hydride.
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.[10]
Applications in Drug Development
The primary value of (-)-sec-butyl acetate in drug development stems from its chirality. It can serve as a source of the chiral building block, (R)-(-)-sec-butanol, which is a valuable synthon in the synthesis of complex, enantiomerically pure molecules.[12] Chiral secondary alcohols are important intermediates in the synthesis of a wide range of pharmaceuticals.[12]
Potential Applications:
-
Chiral Synthon: After hydrolysis, the resulting (R)-(-)-sec-butanol can be used as a chiral starting material in asymmetric synthesis.
-
Chiral Solvent: In some cases, chiral solvents can influence the stereochemical outcome of a reaction. While less common, the use of enantiomerically pure solvents like (-)-sec-butyl acetate could be explored in specific asymmetric transformations.
-
Pro-drug Moiety: The sec-butyl ester group could potentially be used as a pro-drug moiety that is stereoselectively cleaved in vivo by esterases.
Safety and Handling
(-)-sec-Butyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
Flammability: It has a low flash point and forms explosive mixtures with air. Keep away from heat, sparks, and open flames.[1]
-
Inhalation: Inhalation of vapors can cause respiratory tract irritation, dizziness, and headache.[1]
-
Skin and Eye Contact: It can cause irritation upon contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or under a fume hood.
Conclusion
(-)-sec-Butyl acetate is a chiral molecule with well-defined chemical properties. Its significance in the context of research and drug development lies in its potential as a source of the enantiomerically pure building block, (R)-(-)-sec-butanol. A thorough understanding of its stereoselective synthesis, analytical methods for enantiomeric purity determination, and its chemical reactivity is essential for its effective utilization in the synthesis of chiral pharmaceuticals. This guide provides a foundational technical overview to support researchers and scientists in their endeavors with this valuable chiral compound.
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